molecular formula C8H18N2O2 B13177588 (2R)-2-Amino-4-(diethylamino)butanoic acid

(2R)-2-Amino-4-(diethylamino)butanoic acid

Cat. No.: B13177588
M. Wt: 174.24 g/mol
InChI Key: TXJCSRZHJCNEBF-SSDOTTSWSA-N
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Description

(2R)-2-Amino-4-(diethylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a diethylamino substituent on the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-(diethylamino)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(diethylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Amino-4-(diethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(diethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-4-(dimethylamino)butanoic acid
  • (2R)-2-Amino-4-(ethylamino)butanoic acid
  • (2R)-2-Amino-4-(methylamino)butanoic acid

Uniqueness

(2R)-2-Amino-4-(diethylamino)butanoic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that have different alkyl substituents on the amino group.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(2R)-2-amino-4-(diethylamino)butanoic acid

InChI

InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

TXJCSRZHJCNEBF-SSDOTTSWSA-N

Isomeric SMILES

CCN(CC)CC[C@H](C(=O)O)N

Canonical SMILES

CCN(CC)CCC(C(=O)O)N

Origin of Product

United States

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